O-TRIMETHYLSILYL CHLOROACETATE O-TRIMETHYLSILYL CHLOROACETATE
Brand Name: Vulcanchem
CAS No.: 18293-71-5
VCID: VC21030580
InChI: InChI=1S/C5H11ClO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3
SMILES: C[Si](C)(C)OC(=O)CCl
Molecular Formula: C5H11ClO2Si
Molecular Weight: 166.68 g/mol

O-TRIMETHYLSILYL CHLOROACETATE

CAS No.: 18293-71-5

Cat. No.: VC21030580

Molecular Formula: C5H11ClO2Si

Molecular Weight: 166.68 g/mol

* For research use only. Not for human or veterinary use.

O-TRIMETHYLSILYL CHLOROACETATE - 18293-71-5

Specification

CAS No. 18293-71-5
Molecular Formula C5H11ClO2Si
Molecular Weight 166.68 g/mol
IUPAC Name trimethylsilyl 2-chloroacetate
Standard InChI InChI=1S/C5H11ClO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3
Standard InChI Key GKNXALOWPZOTRL-UHFFFAOYSA-N
SMILES C[Si](C)(C)OC(=O)CCl
Canonical SMILES C[Si](C)(C)OC(=O)CCl

Introduction

Chemical Identity and Structure

O-Trimethylsilyl chloroacetate (CAS No. 18293-71-5) is an organosilicon compound with the molecular formula C₅H₁₁ClO₂Si and a molecular weight of 166.68 g/mol. It is a derivative of chloroacetic acid where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. The compound is characterized by its IUPAC name "trimethylsilyl 2-chloroacetate" and is also known by several synonyms including "2-chloro-Acetic acid trimethylsilyl ester" and "Acetic acid, 2-chloro-trimethylsilyl ester" .

Structurally, O-Trimethylsilyl chloroacetate features a trimethylsilyl group attached to a chloroacetate moiety, making it a valuable reagent in organic synthesis. The compound's InChI representation is InChI=1S/C5H11ClO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3, and its SMILES notation is CSi(C)OC(=O)CCl. This unique structural arrangement contributes to its specialized reactivity and applications.

Physical and Chemical Properties

O-Trimethylsilyl chloroacetate exhibits distinctive physical and chemical properties that influence its handling, storage, and application in laboratory settings. Table 1 summarizes the key physical properties of this compound.

Table 1: Physical Properties of O-Trimethylsilyl Chloroacetate

PropertyValueReference
Physical stateColorless liquid
Melting point-200 °C
Boiling point57-58 °C/14 mmHg
Density1.053 g/mL at 20 °C
Refractive indexn20/D 1.424
Flash point52 °C

The compound's relatively low boiling point under reduced pressure indicates its volatility, which is advantageous for purification through distillation techniques. Its moderate density and refractive index are consistent with other organosilicon compounds of similar molecular weight.

Synthesis and Preparation Methods

The synthesis of O-Trimethylsilyl chloroacetate typically involves the reaction of chloroacetic acid with trimethylsilyl chloride in the presence of a suitable base such as pyridine. This synthetic route follows the general pattern for trimethylsilyl ester formation:

ClCH₂COOH + (CH₃)₃SiCl + Base → ClCH₂COOSi(CH₃)₃ + Base·HCl

The reaction proceeds under anhydrous conditions to prevent hydrolysis of both the trimethylsilyl chloride reagent and the resulting product. In industrial settings, the synthesis often involves refluxing the reaction mixture to ensure complete conversion, followed by purification through distillation or recrystallization to achieve the desired purity.

Alternative synthetic approaches may employ other trimethylsilylating agents such as hexamethyldisilazane (HMDS) in the presence of catalytic amounts of Brønsted acidic ionic liquids, as demonstrated in similar silylation reactions . These methods offer milder reaction conditions and potentially higher yields.

Applications in Organic Chemistry

Protecting Group Chemistry

Reactivity Patterns

O-Trimethylsilyl chloroacetate exhibits characteristic reactivity patterns based on its dual functionality: the trimethylsilyl group and the chloroacetate moiety. The compound primarily reacts through the following mechanisms:

Silylation Reactions

O-Trimethylsilyl chloroacetate can transfer its trimethylsilyl group to nucleophiles such as alcohols, amines, and carboxylic acids . This reaction results in the formation of trimethylsilyl ethers, trimethylsilyl amines, and trimethylsilyl esters, respectively. The general reaction with a nucleophile (Nu-H) can be represented as:

ClCH₂COOSi(CH₃)₃ + Nu-H → ClCH₂COOH + (CH₃)₃Si-Nu

Hydrolysis

The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the regeneration of chloroacetic acid and the formation of trimethylsilanol (which typically condenses to form hexamethyldisiloxane):

ClCH₂COOSi(CH₃)₃ + H₂O → ClCH₂COOH + (CH₃)₃SiOH

This reactivity is important to consider when handling and storing O-Trimethylsilyl chloroacetate, as exposure to moisture can lead to degradation of the compound.

Nucleophilic Substitution

The chloromethyl group in O-Trimethylsilyl chloroacetate can undergo nucleophilic substitution reactions, providing an additional site for chemical transformations. This dual reactivity makes the compound particularly versatile in organic synthesis .

ParameterClassification/StatementReference
Hazard CodesXi (Irritant)
GHS Hazard StatementsH226: Flammable liquid and vapor
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Risk Statements10-36/37/38
Safety Statements16-26-27-36/37/39
Transport ClassificationRIDADR: 2924
HazardClass: 3.2
PackingGroup: III

Comparative Analysis with Related Compounds

Several compounds share structural or functional similarities with O-Trimethylsilyl chloroacetate. Table 3 presents a comparative analysis of these related compounds, highlighting their distinctive features and applications.

Table 3: Comparative Analysis of O-Trimethylsilyl Chloroacetate and Related Compounds

CompoundStructure TypeDistinctive FeaturesComparative ApplicationsReference
Trimethylsilyl chlorideSilyl halideDirect Si-Cl bondGeneral silylating agent; less selective
Trimethylsilyl acetateSilylated esterLacks chlorine functionalitySimilar protective purposes; milder reactivity
Bis(trimethylsilyl)acetamideSilylated amideContains two trimethylsilyl groupsMore versatile for protecting amines and amides
TrimethylchlorosilaneSilylated alkaneSimpler structureWidely used in organic synthesis and as an intermediate

Comparison with Trimethylsilyl Chloride

Trimethylsilyl chloride (TMSCl) is particularly relevant for comparison with O-Trimethylsilyl chloroacetate. Both compounds function as silylating agents, but O-Trimethylsilyl chloroacetate offers more specialized reactivity due to the presence of the chloroacetate moiety . TMSCl is widely used in organic chemistry for the protection of alcohols and amines, forming trimethylsilyl ethers and trimethylsilyl amines, respectively .

Research by Hanada and colleagues demonstrated that TMSCl plays a crucial role in solubilizing oxidative addition intermediates from zinc metal, highlighting its importance in organometallic chemistry beyond simple silylation reactions . In contrast, O-Trimethylsilyl chloroacetate's applications are more focused on protective group chemistry and analytical derivatization.

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